![molecular formula C7H7NO2S2 B050000 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one CAS No. 122514-27-6](/img/structure/B50000.png)
6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a heterocyclic organic molecule that contains a dithiolo ring system, which is known for its ability to participate in various biological processes. In
Scientific Research Applications
6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. Additionally, 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one has been investigated for its potential use as a fluorescent probe and as a catalyst in organic reactions.
Mechanism Of Action
The mechanism of action of 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one is not fully understood. However, it is believed that this compound exerts its biological effects through the modulation of various signaling pathways. For example, 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer. Additionally, this compound has been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress.
Biochemical And Physiological Effects
6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one has been shown to exhibit a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Furthermore, this compound has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one is its ability to exhibit a wide range of biological activities. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one. One area of research is the development of new synthetic methods that can improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one and to identify its molecular targets. Furthermore, future research could investigate the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Synthesis Methods
The synthesis of 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one can be achieved through several methods. One of the most common methods is the reaction of 2-ethoxy-1,3-dithiole-4,5-dicarboxylic anhydride with ammonia. This reaction results in the formation of 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one in high yields. Other methods of synthesis include the reaction of 2-ethoxy-1,3-dithiole-4,5-dicarboxylic anhydride with various amines and the reaction of 2-ethoxy-1,3-dithiole-4,5-dicarboxylic anhydride with hydrazine.
properties
CAS RN |
122514-27-6 |
|---|---|
Product Name |
6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one |
Molecular Formula |
C7H7NO2S2 |
Molecular Weight |
201.3 g/mol |
IUPAC Name |
6-ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one |
InChI |
InChI=1S/C7H7NO2S2/c1-2-10-5-6-4(3-11-12-6)8-7(5)9/h3H,2H2,1H3,(H,8,9) |
InChI Key |
KJVZYJNROJLDQS-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C(=CSS2)NC1=O |
Canonical SMILES |
CCOC1=C2C(=CSS2)NC1=O |
synonyms |
1,2-Dithiolo[4,3-b]pyrrol-5(4H)-one,6-ethoxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




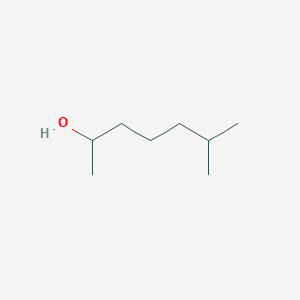
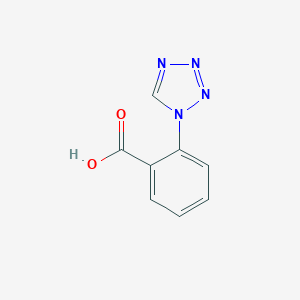
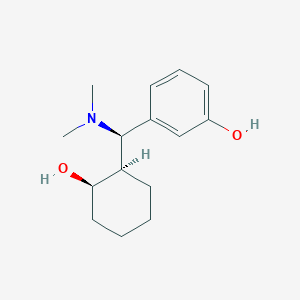

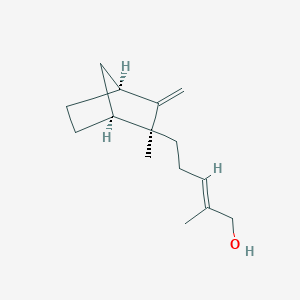
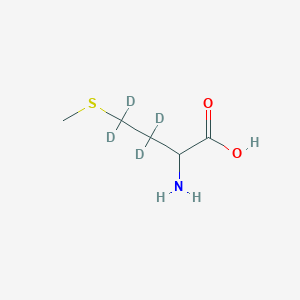
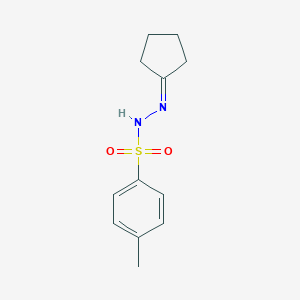
![Thiazolidine,3-[(2S,3S)-2-aMino-3-Methyl-1-oxopentyl]-, (2E)-2-butenedioate (2](/img/structure/B49939.png)
![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)
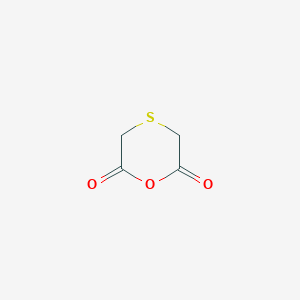
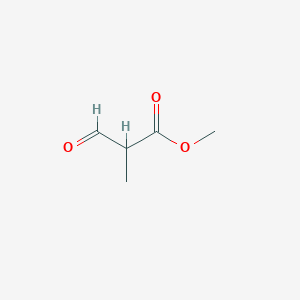
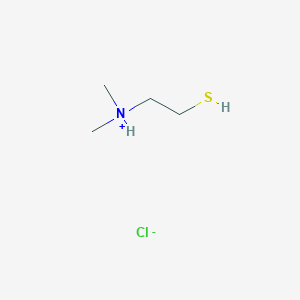
![Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B49955.png)